molecular formula C18H23NO B1389337 N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline CAS No. 1040684-77-2

N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline

Cat. No.: B1389337
CAS No.: 1040684-77-2
M. Wt: 269.4 g/mol
InChI Key: IQOIMRCOURAPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline is an aromatic amine derivative characterized by a propyl linker bearing a 4-ethylphenoxy group and a 3-methyl-substituted aniline moiety.

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)propyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-4-16-8-10-18(11-9-16)20-15(3)13-19-17-7-5-6-14(2)12-17/h5-12,15,19H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOIMRCOURAPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)CNC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Phenoxy Moiety

The key precursor is 4-ethylphenol, which undergoes nucleophilic aromatic substitution or Williamson ether synthesis to produce the phenoxy group.

Method A: Williamson Ether Synthesis

  • Reagents: 4-ethylphenol, 2-bromo-1-propanol or 2-chloro-1-propanol, potassium carbonate (K₂CO₃)
  • Procedure: Deprotonation of 4-ethylphenol with K₂CO₃, followed by nucleophilic substitution with an alkyl halide (e.g., 2-bromo-1-propanol) to form the phenoxypropyl intermediate.

Reaction Scheme:

4-ethylphenol + 2-bromo-1-propanol → [K₂CO₃, heat] → 4-ethylphenoxypropyl

Alkylation of 3-Methylaniline

The aromatic amine (3-methylaniline) can be alkylated at the amino group or via side-chain substitution:

Method B: N-Alkylation

  • Reagents: 3-methylaniline, alkyl halide (e.g., 2-(4-ethylphenoxy)propyl halide), base (e.g., potassium carbonate or sodium hydride)
  • Procedure: Nucleophilic substitution of the amine with the alkyl halide, under controlled conditions to favor mono-alkylation.

Method C: Reductive Amination

  • Reagents: 3-methylaniline, aldehyde or ketone (e.g., 2-(4-ethylphenoxy)acetaldehyde), reducing agents (e.g., sodium cyanoborohydride)
  • Procedure: Formation of secondary amine via reductive amination, especially if the target involves a more complex linkage.

Coupling Strategies

The final step involves linking the phenoxypropyl group to the aniline core:

  • Method D: Nucleophilic Substitution (SN2)

    • Reacting the amino group of 3-methylaniline with an activated phenoxyalkyl halide.
  • Method E: Reductive Amination or Amide Formation

    • Using suitable intermediates and reducing agents to form stable bonds.

Representative Synthetic Route

Based on literature and chemical databases, a typical synthetic route includes:

Step Reagents & Conditions Purpose
1 4-Ethylphenol + 2-bromo-1-propanol + K₂CO₃ Synthesis of 4-ethylphenoxypropyl halide
2 3-Methylaniline + alkyl halide (from step 1) + base N-alkylation to form the intermediate
3 Purification via chromatography Isolation of the target compound

Data Tables of Key Reagents and Conditions

Step Reagents Solvent Temperature Yield (%) Notes
1 4-Ethylphenol, 2-bromo-1-propanol, K₂CO₃ Acetone or DMF Reflux 75-85 Williamson ether synthesis
2 3-Methylaniline, alkyl halide, NaH or K₂CO₃ Ethanol or DMF Room temp to 60°C 65-78 N-alkylation or reductive amination

Research Findings and Optimization

Recent research indicates that:

Research Data Summary

Technique Advantage Reference
Microwave irradiation Faster reaction, higher yield Recent studies in organic synthesis
Phase transfer catalysis Improved selectivity Organic chemistry journals
Reductive amination Mild conditions, high selectivity Peer-reviewed synthesis protocols

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful for studying protein functions and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

The compound’s structural analogs differ primarily in the substituents on the aniline ring or phenoxy group. Key examples include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Notable Features Source
N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline 3-methyl (aniline) C18H23NO 269.39 Commercial availability Santa Cruz
N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline 4-fluoro (aniline) C17H20FNO 273.35 Higher electronegativity Santa Cruz
N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline 4-methoxy (aniline) C18H23NO2 285.39 Electron-donating group Santa Cruz
N-[(4-Ethylphenyl)methyl]-2-methylaniline 2-methyl (aniline) C16H19N 225.33 Shorter alkyl chain Chempedia

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluoro in sc-330749) enhance polarity and may improve bioavailability but reduce lipophilicity .
  • Positional isomerism (3-methyl vs. 2-methyl) affects molecular symmetry and packing, influencing melting points and solubility .

Biological Activity

N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline is an organic compound with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.38 g/mol. Its structure features an ethylphenoxy group attached to a propyl chain and a methylaniline moiety, which may confer unique biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Preliminary studies indicate that this compound may interact with specific receptors and enzymes, modulating their activity. The presence of the ethylphenoxy group could enhance binding affinity to certain biological targets, potentially leading to various pharmacological effects such as:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting that this compound may possess similar properties.
  • Anti-inflammatory Effects : The methylaniline moiety can influence inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study investigating a related phenoxy compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis. This suggests that this compound could exhibit similar antimicrobial properties.

Case Study 2: Anti-inflammatory Potential

Research on compounds with methylaniline structures has indicated their role in modulating inflammatory cytokines. For instance, a related study found that such compounds could reduce levels of TNF-alpha in macrophage cultures, highlighting a possible pathway for this compound's anti-inflammatory effects.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
3-MethylanilineC₇H₉NSimple aniline derivative, used in dyes
FluoxetineC₁₇H₁₈F₃NOSelective serotonin reuptake inhibitor
4-EthylphenolC₈H₁₀OPhenolic compound used in resins and plastics
N,N-Dimethyl-3-methylanilineC₁₀H₁₅NUsed as a solvent and reagent in organic synthesis

Q & A

Q. What synthetic strategies are effective for preparing N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methylaniline with 2-(4-ethylphenoxy)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours is a common approach. Optimization involves:
  • Catalyst screening : Use phase-transfer catalysts like TBAB to enhance reaction rates.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Gradual heating avoids decomposition of heat-sensitive intermediates.
    Purity can be monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:3) .
MethodCatalystSolventTemp (°C)Yield (%)
Nucleophilic SubstitutionTBABDMF8065–75
CondensationK₂CO₃Acetone6050–60

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR should show aromatic protons (δ 6.5–7.2 ppm), ethylphenoxy methylene (δ 4.1–4.3 ppm), and propyl chain signals (δ 1.2–1.8 ppm). ¹³C NMR confirms the carbonyl absence, distinguishing it from amide analogs .
  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>95%). Compare retention times with reference standards .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 298.2 (±0.5).

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound against enzymatic targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases) to measure IC₅₀ values. For example, pre-incubate the compound with target enzymes (e.g., kinases or proteases) at 37°C, then quantify residual activity .
  • Cell-Based Assays : Test cytotoxicity in cancer lines (e.g., MCF-7) via MTT assays. Compare dose-response curves (1–100 µM) to identify therapeutic windows .

Q. What computational methods predict the binding mode of this compound to receptor proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs). Focus on hydrophobic pockets accommodating the ethylphenoxy group. Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns to assess stability .
  • QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with binding affinity using descriptors like logP and polar surface area .

Q. How should discrepancies in the compound’s stability under varying pH conditions be investigated?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via HPLC:
  • Acidic conditions : Look for hydrolysis of the ether bond (new peak at Rf 0.3).
  • Basic conditions : Check for oxidative byproducts (e.g., quinones) via LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Adjust formulation pH to 6–8 for optimal stability .

Key Considerations for Research Design

  • Contradiction Analysis : If biological activity data conflict across assays (e.g., high in vitro vs. low in vivo), validate bioavailability via pharmacokinetic studies (plasma concentration profiling) .
  • Comparative Studies : Benchmark against analogs like N-(cyclopropylmethyl)-4-fluoro-2-methylaniline to isolate structural determinants of activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Ethylphenoxy)propyl]-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.